molecular formula C25H23ClN4OS3 B2892834 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1189448-98-3

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2892834
CAS No.: 1189448-98-3
M. Wt: 527.12
InChI Key: OAAULQBLFPHMNR-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic small molecule developed as a potent inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in DNA repair pathways. Its structure features a tetrahydrothieno[2,3-c]pyridine core substituted with a benzo[d]thiazole group at position 3 and an isopropyl group at position 4. The benzo[d]thiazole-2-carboxamide moiety is attached via the pyridine nitrogen, forming a hydrochloride salt to enhance solubility .

APE1 inhibitors like this compound are of therapeutic interest due to their ability to sensitize cancer cells to DNA-damaging agents such as temozolomide. Preclinical studies demonstrate that the compound exhibits single-digit µM activity against purified APE1 and enhances alkylating agent cytotoxicity in HeLa cell assays.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4OS3.ClH/c1-14(2)29-12-11-15-20(13-29)33-24(21(15)23-26-16-7-3-5-9-18(16)31-23)28-22(30)25-27-17-8-4-6-10-19(17)32-25;/h3-10,14H,11-13H2,1-2H3,(H,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAULQBLFPHMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=NC6=CC=CC=C6S5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). This article reviews the biological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

1. Chemical Structure and Properties

The compound's molecular formula is C30H37ClN4O3S3C_{30}H_{37}ClN_{4}O_{3}S_{3}, with a molecular weight of 633.3 g/mol. Its structure includes multiple pharmacophoric elements that contribute to its biological activity.

PropertyValue
Molecular FormulaC30H37ClN4O3S3
Molecular Weight633.3 g/mol
CAS Number1215668-94-2
SolubilityNot specified

2.1 Inhibition of APE1

APE1 plays a crucial role in the base excision repair (BER) pathway, which is essential for repairing DNA damage caused by various agents including alkylating drugs and radiation. The compound has been shown to exhibit potent inhibition of APE1 activity:

  • In Vitro Activity : The compound demonstrates low micromolar inhibition against purified APE1 enzyme and enhances the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cell extracts .
  • Mechanism of Action : The inhibition leads to the accumulation of abasic sites in DNA, which can trigger apoptotic pathways in cancer cells .

2.2 Structure-Activity Relationships (SAR)

Research indicates that modifications to the compound's structure can significantly influence its potency as an APE1 inhibitor:

  • Thiazole Moiety : Essential for interaction with APE1; variations in this part of the structure lead to changes in inhibitory activity .
  • Alkyl Substituents : The presence of isopropyl groups enhances solubility and bioavailability, making the compound more effective in biological systems .

3.1 Efficacy Against Cancer Cell Lines

In experimental studies involving various cancer cell lines:

  • HeLa Cells : Treatment with the compound resulted in increased sensitivity to DNA-damaging agents, suggesting a potential role as an adjunct therapy in cancer treatment .
  • Mechanistic Studies : Further investigations revealed that the compound's ability to inhibit APE1 leads to impaired DNA repair mechanisms, thereby enhancing the efficacy of existing chemotherapeutic agents.

4. Conclusion

This compound presents a promising avenue for cancer therapy through its inhibition of APE1. Its favorable pharmacological profile and ability to potentiate other chemotherapeutics make it a candidate for further clinical development.

Comparison with Similar Compounds

Substituent Variations on the Tetrahydrothieno[2,3-c]pyridine Core

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 6-isopropyl, 3-benzo[d]thiazole C26H24ClN5O2S3 574.1 High APE1 inhibition (µM range), enhanced alkylating agent synergy
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride 6-methyl, 2,4-dimethoxybenzamide C24H24ClN3O3S2 502.1 Reduced steric bulk compared to isopropyl; potential solubility enhancement from methoxy groups
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride 6-ethyl, furan-2-carboxamide C21H20ClN3O2S2 446.0 Shorter alkyl chain; furan may alter electronic properties

Key Observations :

  • Alkyl Chain Length : The 6-isopropyl group in the target compound introduces greater lipophilicity compared to methyl () or ethyl () analogs, which may improve membrane permeability and tissue distribution.

Related Benzo[d]thiazole Derivatives

describes analogs with benzo[d]thiazole-3-carboxamide scaffolds (e.g., compounds 4g–4n). While structurally distinct from the tetrahydrothieno[2,3-c]pyridine core, these derivatives highlight the importance of halogen substituents (e.g., 4-chlorophenyl in 4g) in modulating bioactivity .

Structure-Activity Relationships (SAR)

  • 6-Substituents : Isopropyl > ethyl > methyl in enhancing lipophilicity and target engagement.
  • Carboxamide Groups : Benzo[d]thiazole-2-carboxamide likely provides superior π-π stacking and hydrogen-bonding interactions compared to furan or methoxy-substituted benzamides.
  • Salt Form : Hydrochloride salts in all analogs improve aqueous solubility, critical for in vivo efficacy.

Q & A

Q. Q1. What are the key considerations for synthesizing this compound with high purity and yield?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization of benzo[d]thiazole derivatives, condensation with tetrahydrothieno[2,3-c]pyridine cores, and amidation with functionalized benzoyl chlorides. Critical parameters include:

  • Temperature control : Optimal ranges (e.g., 60–80°C) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency .
  • Purification : Recrystallization or column chromatography ensures ≥95% purity, validated via HPLC and NMR .
  • Salt formation : Hydrochloride salt improves solubility, achieved by treating the final product with HCl .

Q. Q2. How is the compound structurally characterized, and what analytical techniques are essential?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms heterocyclic backbone integrity and substituent positions (e.g., isopropyl group at position 6) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ~500–550 g/mol) .
  • X-ray crystallography : Resolves bond angles and stereochemistry, critical for structure-activity relationships .
  • HPLC : Monitors purity (>98% required for biological assays) .

Advanced Research Questions

Q. Q3. What is the compound’s mechanism of action in modulating DNA repair pathways?

Methodological Answer: The compound acts as an apurinic/apyrimidinic endonuclease 1 (APE1) inhibitor, blocking DNA base excision repair (BER). Key findings:

  • Enzymatic assays : IC₅₀ values in the low µM range against purified APE1 .
  • Cellular synergy : Enhances cytotoxicity of alkylating agents (e.g., temozolomide) by 2–3 fold in HeLa cells, validated via clonogenic assays .
  • Contradiction note : APE1 inhibition does not sensitize cells to cisplatin, suggesting target specificity .

Q. Q4. How do structural modifications influence its pharmacokinetics and blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Isopropyl substitution : Enhances lipophilicity (logP ~3.2), improving BBB uptake in murine models .
  • Hydrochloride salt : Increases aqueous solubility (≥10 mg/mL) for intravenous administration .
  • In vivo studies : Plasma half-life of ~4 hours and brain-to-plasma ratio of 0.8 in mice, measured via LC-MS/MS .

Q. Q5. How can researchers resolve contradictions in reported biological activities?

Methodological Answer:

  • Dose-response validation : Replicate assays across cell lines (e.g., HeLa vs. glioblastoma) to identify context-dependent effects .
  • Off-target profiling : Use kinase/phosphatase screening panels to rule out nonspecific interactions .
  • Computational docking : Compare APE1 binding modes with structural analogs to explain potency variations .

Q. Q6. What strategies optimize its therapeutic index for preclinical development?

Methodological Answer:

  • SAR studies : Modify the benzamide moiety (e.g., introduce electron-withdrawing groups) to boost APE1 affinity .
  • Toxicity profiling : Assess hepatotoxicity in primary human hepatocytes and cardiotoxicity via hERG channel assays .
  • Formulation : Develop nanoparticle carriers to reduce off-target effects while maintaining brain bioavailability .

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